1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine
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Overview
Description
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antifungal agent.
Biological Studies: It is used in biological studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: In the industry, it can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate bacterial cell membranes more effectively .
Comparison with Similar Compounds
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine can be compared with other thiazole derivatives, such as:
2-(4-Isopropylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but has different substituents that may affect its potency and spectrum of activity.
4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione: This derivative has shown anti-inflammatory activity and differs in its therapeutic applications.
Properties
Molecular Formula |
C11H20N2S |
---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
3-methyl-1-(4-propan-2-yl-1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H20N2S/c1-7(2)5-9(12)11-13-10(6-14-11)8(3)4/h6-9H,5,12H2,1-4H3 |
InChI Key |
NAWYSHFYEKNVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC(=CS1)C(C)C)N |
Origin of Product |
United States |
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